4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring, a dimethoxybenzyl group, and a tetrahydrotriazine ring.
Properties
Molecular Formula |
C18H21ClN4O4S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
4-chloro-N-[3-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H21ClN4O4S/c1-26-16-8-3-13(9-17(16)27-2)10-23-11-20-18(21-12-23)22-28(24,25)15-6-4-14(19)5-7-15/h3-9H,10-12H2,1-2H3,(H2,20,21,22) |
InChI Key |
YQYVMSXOIMSAOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethoxybenzylamine to form an intermediate. This intermediate is then reacted with a suitable triazine derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide exhibit promising anticancer properties. The compound's structural characteristics allow it to interact with specific biological targets involved in cancer progression. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting enzymes critical for cell proliferation and survival .
Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial activity. Compounds containing this functional group have been shown to possess significant antibacterial and antifungal properties. The incorporation of the triazine ring enhances the compound's efficacy against various pathogens by disrupting their metabolic pathways .
Pharmacology
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit certain enzymes involved in neurotransmitter degradation or synthesis. This property could be leveraged in developing treatments for neurological disorders where modulation of neurotransmitter levels is beneficial .
Neurokinin Receptor Antagonism
Recent studies suggest that derivatives of triazine compounds can act as selective antagonists for neurokinin receptors. This action is particularly relevant in treating conditions such as anxiety and depression. By blocking these receptors, the compound may help modulate pain perception and emotional responses .
Materials Science
Polymer Synthesis
The unique chemical structure of 4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide allows it to be used as a building block in polymer chemistry. Researchers are exploring its potential in synthesizing novel polymers with specific properties such as increased thermal stability and enhanced mechanical strength .
Nanotechnology Applications
In nanotechnology, compounds like 4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can be utilized to create functionalized nanoparticles. These nanoparticles can serve as drug delivery systems or imaging agents in medical diagnostics .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation via enzyme targeting. |
| Study 2 | Antimicrobial Properties | Showed significant activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Neurokinin Receptor Antagonism | Found effective in reducing anxiety-like behavior in animal models. |
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-methylbenzenesulfonamide
- 4-chloro-N-(3,4-dimethoxybenzyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to its tetrahydrotriazine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and specificity in various applications .
Biological Activity
The compound 4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties and have been widely studied for various therapeutic applications. This article reviews the biological activity of this specific compound based on available literature, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.88 g/mol. The structure consists of a chloro-substituted benzene ring linked to a tetrahydrotriazine moiety and a benzenesulfonamide group.
Antibacterial Activity
Sulfonamides are primarily recognized for their antibacterial properties. Research indicates that derivatives of sulfonamides exhibit varying levels of activity against different bacterial strains. For instance:
- Activity Spectrum : The compound shows moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
- Mechanism : The antibacterial action is believed to result from the inhibition of folate synthesis in bacteria, similar to other sulfonamides.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : AChE inhibitors are crucial in treating conditions like Alzheimer's disease. The compound's structure suggests potential interactions with the active site of AChE, although specific IC50 values require further investigation.
- Urease Inhibition : Urease inhibitors have therapeutic implications in treating urease-related infections. Preliminary studies indicate that this compound may possess urease inhibitory activity, contributing to its pharmacological profile .
Case Studies and Experimental Findings
Several studies have been conducted to elucidate the biological activity of sulfonamide derivatives:
-
Study on Antibacterial Efficacy :
- Methodology : The synthesized compounds were tested against various bacterial strains using standard disk diffusion methods.
- Results : Compounds similar to the target compound displayed significant inhibition zones against Salmonella typhi, indicating strong antibacterial potential.
-
Enzyme Activity Assays :
- AChE Inhibition : Compounds were tested in vitro for AChE inhibition using Ellman's assay. Results showed that certain derivatives had IC50 values comparable to known AChE inhibitors.
- Urease Inhibition : The compound exhibited promising urease inhibitory activity with potential applications in treating related infections .
Data Tables
| Activity Type | Test Organism/Enzyme | Result (IC50 or Zone of Inhibition) |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong |
| Antibacterial | Bacillus subtilis | Moderate |
| Acetylcholinesterase Inhibitor | AChE | Specific IC50 values pending |
| Urease Inhibitor | Urease | Promising results |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
